molecular formula C20H21NO3 B1220425 Koenigicine CAS No. 24123-92-0

Koenigicine

Cat. No.: B1220425
CAS No.: 24123-92-0
M. Wt: 323.4 g/mol
InChI Key: IUZVYLWUISSZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazole alkaloids are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Koenigicine has garnered significant interest due to its potential therapeutic applications and unique chemical structure.

Mechanism of Action

Target of Action

Koenigicine, a carbazole alkaloid found in Murraya koenigii, has been identified to interact with several targets. It has been reported to regulate multiple signaling pathways, including phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . In addition, a computational study has suggested that this compound may have potential inhibitory effects against the main protease (Mpro) expressed by SARS-CoV-2 .

Mode of Action

For instance, in the context of SARS-CoV-2, this compound has been suggested to display a unique binding mechanism that shields the catalytic dyad of Mpro, potentially inhibiting the virus’s replication cycle .

Biochemical Pathways

This compound’s interaction with PI3K/AKT, mTOR, and MAPK pathways suggests that it may influence a variety of cellular processes, including cell growth, proliferation, differentiation, and survival . These pathways are crucial in many physiological and pathological conditions, implying that this compound could have broad pharmacological effects.

Pharmacokinetics

A computational study has suggested that this compound and other carbazole alkaloids from murraya koenigii may have favorable physicochemical and adme/t (absorption, distribution, metabolism, excretion, and toxicity) properties that satisfy the criteria for oral bioavailability and druggability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets and pathways. For instance, its potential inhibitory effects against SARS-CoV-2’s Mpro suggest that it could restrict viral replication . Moreover, its interaction with PI3K/AKT, mTOR, and MAPK pathways could influence a variety of cellular processes, potentially contributing to its reported antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities .

Action Environment

It is known that the plant source of this compound, murraya koenigii, is used in various traditional medicinal applications, suggesting that the compound may have a degree of stability and efficacy in different environmental and physiological contexts .

Biochemical Analysis

Biochemical Properties

Koenigicine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with bacterial cell wall synthesis proteins, contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes and functions. In adipocytes, this compound has been observed to reduce lipid accumulation, indicating its potential anti-obesogenic effects . It also affects cell signaling pathways, such as those involved in inflammation and insulin signaling, which can impact gene expression and cellular metabolism . Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic sites of enzymes, such as the main protease of SARS-CoV-2, inhibiting their activity and thereby preventing viral replication . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling molecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to this compound in cell cultures has revealed sustained antioxidant and anti-inflammatory effects, although the extent of these effects may diminish over time . In vivo studies have also indicated that this compound can have lasting impacts on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing blood glucose levels and improving lipid profiles in diabetic animal models . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . This compound also influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound is distributed based on its affinity for different cell types and its ability to interact with tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors . Additionally, this compound may be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Koenigicine can be isolated from the leaves, roots, and stems of Murraya koenigii. The extraction process typically involves maceration of the plant material in methanol, followed by filtration and evaporation under reduced pressure to obtain the methanolic extract . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Murraya koenigii using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems to ensure efficient isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Koenigicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Comparison with Similar Compounds

Koenigicine is unique among carbazole alkaloids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZVYLWUISSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298965
Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24123-92-0
Record name Koenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24123-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 127151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Koenigicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24123-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 225 °C
Record name Koenigicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Koenigicine
Reactant of Route 2
Reactant of Route 2
Koenigicine
Reactant of Route 3
Koenigicine
Reactant of Route 4
Koenigicine
Reactant of Route 5
Reactant of Route 5
Koenigicine
Reactant of Route 6
Reactant of Route 6
Koenigicine
Customer
Q & A

Q1: How does koenigicine interact with its target and what are the downstream effects?

A1: Research suggests that this compound exhibits inhibitory potential against glycosyltransferase, a key enzyme in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking studies indicate that this compound demonstrates a strong interaction with glycosyltransferase, potentially hindering its activity []. This inhibition could disrupt the formation of biofilms by S. mutans, offering a potential mechanism for its anticariogenic activity [].

Q2: What is the structural characterization of this compound?

A2: this compound is a pyrano[3,2-a]carbazole alkaloid. While its exact molecular weight can vary slightly based on specific modifications, its molecular formula is generally considered to be C20H19NO4 []. For detailed spectroscopic data, refer to the literature on its isolation and characterization [, ].

Q3: Has this compound shown inhibitory activity against other targets?

A3: Yes, beyond its interaction with S. mutans, this compound has also demonstrated inhibitory activity against pancreatic lipase, an enzyme crucial for fat digestion []. This finding suggests potential applications in addressing conditions related to fat metabolism, although further research is needed [].

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: While detailed SAR studies on this compound are limited, research indicates that the presence of the pyrano[3,2-a]carbazole scaffold is likely crucial for its biological activities [, ]. Modifications to this core structure, such as changes in the position and type of substituents, could influence its potency and selectivity towards different targets []. Further investigations are needed to establish a comprehensive SAR profile for this compound.

Q5: Are there any computational studies on this compound and its potential applications?

A5: Yes, computational studies using molecular docking techniques have been employed to explore the interactions of this compound with various biological targets. For instance, research has investigated its potential as a SARS-CoV-2 main protease inhibitor []. These in silico studies provide valuable insights into potential binding modes and guide further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.